1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core pyrazole structure, followed by the introduction of the chlorophenyl and fluorophenyl groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products:
Scientific Research Applications
1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-[cyano(2-fluorophenyl)methyl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridines:
Imidazo[1,2-a]pyrimidines: Another class of compounds with comparable properties and applications.
Functionalized Imidazopyridines: These derivatives are valuable in organic synthesis and pharmaceutical chemistry.
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-[cyano-(2-fluorophenyl)methyl]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O/c19-12-4-3-5-13(10-12)24-9-8-16(23-24)18(25)22-17(11-21)14-6-1-2-7-15(14)20/h1-10,17H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSJSFPEFLVJLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C#N)NC(=O)C2=NN(C=C2)C3=CC(=CC=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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